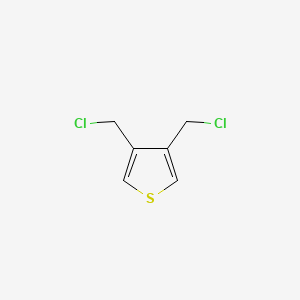

3,4-bis(chloromethyl)Thiophene

Description

Contextualization within Modern Heterocyclic Chemistry Research

Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in modern chemical research. bohrium.comresearchgate.net These five-membered aromatic rings, containing a sulfur atom, are not only prevalent in natural products like alkaloids and hormones but are also foundational components in a vast array of synthetic materials. globalscientificjournal.comuou.ac.in The unique electronic properties of the thiophene ring, stemming from the polarizability of sulfur and its conjugation with π-electrons, make it a versatile scaffold in various scientific fields. In recent decades, research into five-membered heteroaromatic rings, including thiophene, has expanded significantly, recognizing them as crucial building blocks for numerous medically important compounds. globalscientificjournal.com The field of heterocyclic chemistry continuously evolves, with a strong focus on developing novel, efficient, and selective methods for synthesizing and functionalizing these core structures to access new materials and bioactive agents. bohrium.comchim.it

Role of Halogenated Thiophenes as Versatile Synthetic Intermediates

Halogenated thiophenes, particularly those bearing a chloromethyl group, serve as highly reactive and versatile intermediates in organic synthesis. The chloromethyl group is an excellent leaving group, making these compounds susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, such as amines, thiols, and cyanides, onto the thiophene core. For instance, the chloromethyl group can be readily displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in the construction of more complex molecules. This enhanced reactivity makes halomethylated thiophenes valuable precursors for creating diverse derivatives for applications in pharmaceuticals and materials science. The position of the halomethyl group on the thiophene ring also influences its reactivity and the types of products that can be formed.

Specific Importance of Bis(chloromethyl) Substituted Thiophenes in Organic Synthesis

Bis(chloromethyl) substituted thiophenes are particularly important building blocks in organic synthesis due to the presence of two reactive chloromethyl groups. These bifunctional molecules can participate in a variety of polymerization and cross-linking reactions. The symmetrical substitution pattern found in isomers like 2,5-bis(chloromethyl)thiophene (B1599725) is especially valuable for the synthesis of polymers where structural regularity is crucial for the material's properties. The 3,4-bis(chloromethyl)thiophene isomer, with its chloromethyl groups at the beta positions, offers a different substitution pattern that leads to distinct reactivity and is used in more specialized synthetic applications. These compounds are key starting materials for creating larger, more complex structures such as crown ethers and conjugated polymers, which have applications in materials science, including the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

Overview of Current Academic Research Trends on this compound and Its Analogues

Current research on this compound and its analogues is largely focused on their application as monomers and precursors in the synthesis of novel organic materials with specific electronic and optical properties. For example, this compound is a known precursor for the synthesis of crown ethers containing a 3,4-thiophenediylbis(methylene) subunit. researchgate.netoup.com These thiophene-containing crown ethers are studied for their ability to selectively bind with metal cations. researchgate.netoup.com

Furthermore, this compound and its derivatives are utilized in the synthesis of conjugated polymers. These polymers are of great interest for their potential use in electronic devices due to their semiconducting properties. whiterose.ac.uk Research in this area explores how the structure of the thiophene monomer influences the properties of the resulting polymer. For instance, the substitution pattern on the thiophene ring can affect the polymer's solubility, charge carrier mobility, and ultimately its performance in devices like solar cells and transistors. The synthesis of thieno[3,4-c]thiophene derivatives, which can be accessed from 3,4-bis(halomethyl)thiophenes, is another active area of investigation, as these structures are building blocks for materials with applications in optoelectronics.

Interactive Data Table: Properties of Bis(chloromethyl)thiophene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Substitution Pattern | Key Synthetic Applications |

| 2,5-Bis(chloromethyl)thiophene | C6H6Cl2S | 181.08 | Symmetrical (alpha positions) | Polymer synthesis, materials requiring structural regularity. |

| This compound | C6H6Cl2S | 181.08 | Symmetrical (beta positions) | Precursor for crown ethers, specialized polymers. researchgate.netoup.com |

| 2,3-Bis(chloromethyl)thiophene | C6H6Cl2S | 181.08 | Asymmetrical | Less common, used in specific synthetic routes. |

| 2,4-Bis(chloromethyl)thiophene | C6H6Cl2S | 181.08 | Asymmetrical | Less common, used in specific synthetic routes. |

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2S |

|---|---|

Molecular Weight |

181.08 g/mol |

IUPAC Name |

3,4-bis(chloromethyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |

InChI Key |

HRLQHOSRQDOYMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)CCl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Chloromethyl Thiophene and Its Analogues

Direct Chloromethylation Approaches

Direct chloromethylation involves the simultaneous introduction of two chloromethyl groups onto the thiophene (B33073) ring in a single synthetic step.

Formaldehyde (B43269) and Hydrochloric Acid Protocols for Thiophene Chloromethylation

The classic method for chloromethylating aromatic rings, the Blanc-Quelet reaction, can be adapted for thiophene using formaldehyde and concentrated hydrochloric acid. thieme-connect.deorgsyn.org This electrophilic substitution reaction is typically performed at low temperatures, often between 0°C and 5°C, to manage the high reactivity of the thiophene ring and the exothermic nature of the reaction. orgsyn.org Gaseous hydrogen chloride is often bubbled through the reaction mixture to maintain a high acid concentration, which is crucial for the formation of the electrophilic chloromethyl cation (ClCH₂⁺) intermediate. thieme-connect.deorgsyn.org Paraformaldehyde may be used as a solid source of formaldehyde, which can offer better control over the reaction rate compared to aqueous formaldehyde solutions. orgsyn.org

Optimization Strategies for Reaction Conditions and Yields

Achieving high yields of the desired 3,4-disubstituted product via direct chloromethylation is challenging due to the propensity of thiophene to undergo side reactions, including over-chloromethylation and polymerization, which leads to tar formation. google.com Several strategies have been developed to optimize the reaction.

One key optimization involves the use of co-solvents. Carrying out the chloromethylation in the presence of a ketone, such as acetone (B3395972) or methyl isobutyl ketone, has been shown to improve the purity of the product by minimizing the formation of bis-thienyl methane (B114726) and other byproducts. google.comgoogle.com The temperature must be strictly controlled, with a range of 0°C to 10°C being identified as optimal to maximize selectivity. google.com Furthermore, controlling the rate of addition of reagents, particularly the hydrogen chloride gas and formaldehyde, is critical to prevent thermal degradation and improve yields. google.com For instance, a patented method achieves a 75–81% yield by maintaining the temperature between 0–10°C and controlling the HCl addition rate.

| Parameter | Condition | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | 0°C to 10°C | Maximizes selectivity and minimizes thermal degradation. | google.com |

| Co-Solvent | Ketones (e.g., Acetone, Methyl Isobutyl Ketone) | Reduces formation of bis-thienyl methane and other byproducts. | google.com |

| Reagent Addition | Slow, controlled addition of HCl and formaldehyde. | Prevents exothermic runaway and improves yield. | orgsyn.org |

| Catalyst | Catalyst-free conditions (avoiding ZnCl₂) | Avoids metal-induced side reactions, improving yield by up to 12%. |

Indirect Synthesis Pathways via Hydroxymethyl Intermediates

To overcome the regioselectivity and yield issues associated with direct chloromethylation, indirect multi-step syntheses are often the preferred route for obtaining pure 3,4-bis(chloromethyl)thiophene. This approach begins with a thiophene precursor that already has substituents at the 3 and 4 positions.

Reduction of Thiophene Diester Precursors to Bis(hydroxymethyl)thiophenes

A common and effective indirect route starts with a commercially available precursor, such as dimethyl or diethyl thiophene-3,4-dicarboxylate. beilstein-journals.orgnih.gov This diester is reduced to the corresponding diol, 3,4-bis(hydroxymethyl)thiophene (B2561212). nih.gov The reduction is typically accomplished using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org The reaction involves adding the diester solution to a slurry of LiAlH₄ and stirring at room temperature for an extended period, often 24 hours, to ensure complete reduction. beilstein-journals.org This method is highly efficient, with reported yields of the diol being as high as 91%. beilstein-journals.org

| Precursor | Reducing Agent | Solvent | Yield of Diol | Reference |

|---|---|---|---|---|

| Thiophene-3,4-dicarboxylic acid diester | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 91% | beilstein-journals.org |

| 4-(Methoxycarbonyl)furan-3-carboxylic acid | Borane tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Not specified for thiophene | nih.gov |

Halogenation of Bis(hydroxymethyl)thiophenes Using Thionyl Chloride

The final step in the indirect pathway is the conversion of the 3,4-bis(hydroxymethyl)thiophene intermediate into the target compound, this compound. This transformation is reliably achieved through halogenation using thionyl chloride (SOCl₂). beilstein-journals.org The diol is typically dissolved in a dry solvent like dichloromethane, and thionyl chloride is added dropwise at a reduced temperature (e.g., 5–10 °C) to control the reaction's exothermicity. beilstein-journals.org The use of a base like pyridine (B92270) is sometimes employed to neutralize the HCl gas generated during the reaction. reddit.com This conversion is generally clean and high-yielding, with literature reports citing yields of up to 88% for the final dichlorinated product after purification. beilstein-journals.org

Conversion Strategies from Other Halogenated Thiophene Precursors (e.g., 3,4-Dibromothiophene)

The synthesis of this compound can be approached through the modification of other halogenated thiophenes, with 3,4-dibromothiophene (B32776) serving as a notable precursor. The conversion of 3,4-dibromothiophene to 3,4-bis(hydroxymethyl)thiophene can be achieved through a bis-chloromethyl intermediate. This transformation underscores the utility of di-halogenated thiophenes as foundational materials for accessing the bis(chloromethyl) functionality.

One documented method involves the reaction of 3,4-dibromothiophene to yield 3,4-dibromo-2,5-bis(chloromethyl)thiophene. nii.ac.jpkyushu-u.ac.jp This intermediate can then undergo further reactions. For instance, it has been shown to react with various nucleophiles to produce a range of 2,5-bis-substituted thiophenes. nii.ac.jpkyushu-u.ac.jp While direct conversion of 3,4-dibromothiophene to this compound is a complex process, the functionalization of the dibromo-analogue provides an indirect route to related structures.

The development of efficient synthetic pathways for halogenated thiophene building blocks is crucial for various applications. nih.gov For example, procedures have been developed for the preparation of 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonyl chloride, highlighting the importance of controlling halogen substitution on the thiophene ring. nih.gov

Synthesis of Alkyl-Substituted this compound Analogues

A prevalent and well-documented method for the synthesis of 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) is the chloromethylation of 2,5-dimethylthiophene. This reaction is typically carried out using formaldehyde and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride. Another approach involves the use of s-trioxane and concentrated hydrochloric acid, which has been reported to yield colorless crystals of the product. The reaction with chloromethyl methyl ether and a Lewis acid such as tin tetrachloride in a solvent like carbon disulfide is also a known method. nycu.edu.tw

The choice of reagents can influence the reaction's efficiency and industrial applicability. For instance, the formaldehyde/HCl/ZnCl₂ system is favored for larger-scale production due to higher yields and scalability, despite generating acidic waste. In contrast, using MOMCl/SnCl₄ offers better regioselectivity and fewer byproducts but is hampered by the toxicity of the reagents.

Recent advancements have focused on more environmentally friendly methods, such as utilizing ionic liquids as catalysts to reduce corrosion and facilitate recycling, and employing microwave-assisted synthesis to significantly shorten reaction times.

The resulting 3,4-bis(chloromethyl)-2,5-dimethylthiophene is a versatile intermediate. bioone.org Its chloromethyl groups are reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is leveraged in the synthesis of more complex molecules, including those with applications in materials science and pharmaceuticals. bioone.org For instance, it serves as a precursor for the synthesis of cyclopenta[c]thiophenes. bioone.org

The reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with Meldrum's acid has been shown to produce a C,O-dialkylation product, 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. nih.gov

Interactive Data Table: Synthetic Methods for 3,4-Bis(chloromethyl)-2,5-dimethylthiophene

| Reagents | Catalyst | Solvent | Key Features |

| Formaldehyde, Hydrochloric Acid | Zinc Chloride | - | High yields, scalable, generates acidic waste. |

| s-Trioxane, Hydrochloric Acid | - | - | Yields colorless crystals. |

| Chloromethyl methyl ether | Tin Tetrachloride | Carbon Disulfide | - |

| Formaldehyde/HCl | - | - | - |

| MOMCl | SnCl₄ | CS₂ | Good regioselectivity, fewer byproducts, toxic reagents. |

The synthesis of other substituted bis(chloromethyl)thiophenes often involves the chloromethylation of an appropriately substituted thiophene precursor. For example, the chloromethylation of methyl thiophene-2-carboxylate (B1233283) can be used to produce a stable bis(chloromethyl)thiophene derivative. liverpool.ac.uk

The reaction of 3,4-dibromo-2,5-bis(chloromethyl)thiophene with various nucleophiles provides a pathway to a diverse range of 2,5-bis-substituted thiophenes. nii.ac.jpkyushu-u.ac.jp Successful reactions include thiocyanomethylation, bromomethylation, acetoxymethylation, and hydrolysis, which yield the corresponding bis(thiocyanomethyl), bis(bromomethyl), bis(acetoxymethyl), and bis(hydroxymethyl) derivatives in good yields. nii.ac.jpkyushu-u.ac.jp Reaction with aliphatic amines also proceeds readily to form 2,5-bis(aminomethyl)thiophenes. nii.ac.jpkyushu-u.ac.jp

The development of synthetic routes to various halogenated thiophenes is an active area of research, driven by their utility as building blocks for complex molecules. nih.gov For example, a one-pot bromination/debromination procedure for 3-methylthiophene (B123197) has been developed to produce 2,4-dibromo-3-methylthiophene, a key intermediate. nih.gov

Interactive Data Table: Examples of Substituted Bis(chloromethyl)thiophenes and Their Precursors

| Precursor | Product | Reagents/Conditions |

| 3,4-Dibromothiophene | 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | - nii.ac.jpkyushu-u.ac.jp |

| 2,5-Dimethylthiophene | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | Formaldehyde, HCl, ZnCl₂ |

| Methyl thiophene-2-carboxylate | bis(chloromethyl) thiophene derivative | Chloromethylation liverpool.ac.uk |

Preparation of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene

Challenges in the Isolation and Purification of this compound

The isolation and purification of this compound and its analogues can present significant challenges. The crude product of the synthesis of 3,4-bis(chloromethyl)-2,5-dimethylthiophene, for instance, can be a viscous oil that may decompose upon chromatographic purification on silica (B1680970) gel. nycu.edu.tw This necessitates the use of the crude product in subsequent steps without further purification. nycu.edu.tw

The instability of some intermediates, such as bromomethylthiophenes, can also pose problems, limiting the scale and efficiency of synthetic routes. liverpool.ac.uk The purification of 2-chloromethyl-thiophene by vacuum distillation is considered hazardous and not highly efficient. google.com The presence of impurities such as isomers and polymeric materials can further complicate purification efforts. google.com

In the synthesis of 3,4-bis(chloromethyl)-2,5-dimethylthiophene, recrystallization from solvents like methanol (B129727) can lead to side reactions, such as methanolysis, forming undesired byproducts. nih.gov These challenges highlight the need for carefully controlled reaction conditions and the development of robust purification methods to obtain these compounds in high purity.

Chemical Reactivity and Transformation Pathways of 3,4 Bis Chloromethyl Thiophene

Nucleophilic Substitution Reactions of the Chloromethyl Groups

The primary reaction pathway for 3,4-bis(chloromethyl)thiophene and its analogues involves the nucleophilic displacement of the chloride ions. This allows for the introduction of a wide range of functional groups, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.

The conversion of the chloromethyl groups to hydroxymethyl groups is a fundamental transformation. This is typically achieved through hydrolysis. For instance, 3,4-dibromothiophene (B32776) can be converted into its bis-chloromethyl intermediate, which then undergoes hydrolysis to yield 3,4-bis(hydroxymethyl)thiophene (B2561212). Similarly, research on the related compound 3,4-dibromo-2,5-bis(chloromethyl)thiophene has shown that it readily undergoes hydrolysis to afford the corresponding 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene in high yield (88%). nii.ac.jpkyushu-u.ac.jp This reaction highlights the susceptibility of the chloromethyl group to displacement by water or hydroxide (B78521) ions.

Table 1: Hydrolysis of Bis(chloromethyl)thiophene Derivatives

| Starting Material | Product | Yield | Reference |

| 3,4-Dibromo-2,5-bis(chloromethyl)thiophene | 3,4-Dibromo-2,5-bis(hydroxymethyl)thiophene | 88% | nii.ac.jp, kyushu-u.ac.jp |

| 3,4-Dibromothiophene (via bis-chloromethyl intermediate) | 3,4-Bis(hydroxymethyl)thiophene | 88-90% |

The chloromethyl groups are effective electrophiles for reactions with various primary and secondary amines, leading to the formation of 3,4-bis(aminomethyl)thiophenes. Studies on 3,4-dibromo-2,5-bis(chloromethyl)thiophene have demonstrated its successful reaction with several aliphatic amines, including dimethylamine, pyrrolidine, piperidine, and morpholine. nii.ac.jpkyushu-u.ac.jp These reactions typically proceed in good to excellent yields, providing a direct route to thiophene (B33073) derivatives bearing two amino-functionalized side chains. nii.ac.jpkyushu-u.ac.jp The reaction with pyridine (B92270) can also be controlled to produce either the mono- or bis-pyridinium salt, depending on the stoichiometry of the reagents used. nii.ac.jpkyushu-u.ac.jp

Table 2: Amination of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

| Amine Nucleophile | Product | Yield | Reference |

| Dimethylamine | 3,4-Dibromo-2,5-bis(dimethylaminomethyl)thiophene | 40% | nii.ac.jp, kyushu-u.ac.jp |

| Pyrrolidine | 3,4-Dibromo-2,5-bis(pyrrolidinomethyl)thiophene | 96% | nii.ac.jp, kyushu-u.ac.jp |

| Piperidine | 3,4-Dibromo-2,5-bis(piperidinomethyl)thiophene | 91% | nii.ac.jp, kyushu-u.ac.jp |

| Morpholine | 3,4-Dibromo-2,5-bis(morpholinomethyl)thiophene | 88% | nii.ac.jp, kyushu-u.ac.jp |

Activated methylene (B1212753) compounds, which possess acidic protons flanked by electron-withdrawing groups, are potent carbon nucleophiles that can react with this compound and its derivatives to form new carbon-carbon bonds.

The reaction between 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) and the anion of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) demonstrates a competition between different modes of alkylation. The reaction initially produces the kinetically favored C,O-dialkylation product, 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one, where one bond is formed at the carbon and the other at an oxygen of the enolate. uky.edunih.govresearchgate.net Attempts to isomerize this kinetic product into the thermodynamically more stable C,C-dialkylation product, where both bonds are formed at the central carbon of Meldrum's acid, have been unsuccessful. uky.eduresearchgate.net Instead, these attempts often lead to rearranged products, such as 1,3-dimethyl-7,8-dihydro-4H-thieno[3,4-c]oxepin-6-one, via a retro-Diels-Alder elimination of acetone (B3395972) followed by subsequent hydrolysis and decarboxylation. uky.eduresearchgate.net

A successful C,C-dialkylation has been achieved using methyl phenyl sulfonyl acetate (B1210297) as the activated methylene compound. The reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methyl phenyl sulfonyl acetate in the presence of a base like lithium hydride (LiH) in dimethylformamide (DMF) yields the C,C-dialkylated product, 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. bioone.orgbioone.org This sulfone ester is a stable precursor for the synthesis of more complex fused-ring cyclopenta[c]thiophenes. bioone.orgbioone.orgevitachem.com The reaction proceeds in good crude yield (76%), providing an efficient route to these valuable intermediates. bioone.orgbioone.org

Table 3: C,C-Dialkylation with Methyl Phenyl Sulfonyl Acetate

| Thiophene Substrate | Nucleophile | Product | Crude Yield | Reference |

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | Methyl phenyl sulfonyl acetate | 5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene | 76% | bioone.org, bioone.org |

The synthetic utility of bis(chloromethyl)thiophenes is further demonstrated by their reactions with a variety of other nucleophiles. Research on 3,4-dibromo-2,5-bis(chloromethyl)thiophene shows that it reacts efficiently with nucleophiles such as thiocyanate (B1210189) and acetate ions. nii.ac.jpkyushu-u.ac.jp These reactions proceed smoothly to give the corresponding bis(thiocyanomethyl) and bis(acetoxymethyl) derivatives in good yields (62-88%), further expanding the range of functionalities that can be introduced onto the thiophene core. nii.ac.jpkyushu-u.ac.jp While cyanomethylation to produce the bis(cyanomethyl) derivative was reported to be unsuccessful for this specific substrate, the successful reactions with other nucleophiles underscore the broad applicability of this reaction class. nii.ac.jpkyushu-u.ac.jp

Reactions with Activated Methylene Compounds

C,O-Dialkylation and C,C-Dialkylation with Meldrum's Acid

Cyclization Reactions and Fused Ring System Formation

The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions, enabling the construction of various fused thiophene derivatives. These reactions typically involve nucleophilic substitution where a dinucleophile displaces both chloride ions to form a new ring.

Cyclopenta[c]thiophenes, which are thiophenes fused with a cyclopentane (B165970) ring, are of interest for their potential applications in materials science and as ligands for organometallic complexes. bioone.org The synthesis of precursors for these systems can be achieved using derivatives of this compound.

A key strategy involves the dialkylation of an active methylene compound. For instance, the reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with methyl phenyl sulfonyl acetate provides an important precursor, 5-carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene, in a 76% crude yield. bioone.orgbioone.org This reaction is modeled after the synthesis of indanes from 1,2-bis(chloromethyl)benzene. bioone.orgbioone.org The resulting sulfone ester is a stable intermediate that can be further modified to generate substituted cyclopenta[c]thiophenes. bioone.org

Interestingly, the reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with Meldrum's acid results in a kinetically favored C,O-dialkylation product rather than the expected C,C-dialkylated spiro compound that would be a direct precursor to a cyclopenta[c]thiophene (B1259328) derivative. uky.edu Attempts to isomerize this product to the thermodynamically favored C,C-dialkylation product were unsuccessful, leading instead to other rearranged structures. uky.edu

Table 1: Synthesis of Cyclopenta[c]thiophene Precursor

| Starting Material | Reagent | Product | Yield | Reference |

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | Methyl phenyl sulfonyl acetate | 5-Carbomethoxy-5-phenylsulfonyl-1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene | 76% (crude) | bioone.orgbioone.org |

Thiapentalenes, also known as 4H-cyclopenta[c]thiophenes, are another class of fused heterocycles accessible from this compound derivatives. bioone.orgbioone.org The synthesis is not direct but proceeds through a cyclopenta[c]thiophene intermediate. The initial step involves the formation of a cyclopenta[c]thiophenone from 3,4-bis(chloromethyl)-2,5-dimethylthiophene. bioone.org This ketone precursor can then be converted to various 5-alkyl-substituted thiapentalenes by reaction with alkyl Grignard reagents. bioone.org For example, treating 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with methylmagnesium bromide or ethylmagnesium bromide yields the corresponding 5-methyl and 5-ethyl thiapentalenes. bioone.org

The synthesis of the parent 1,3-dimethyl-4H-cyclopenta[c]thiophene has been improved over earlier multi-step methods, though challenges in reproducing high yields for certain steps, like ketone reduction, have been noted. bioone.org

The reactive chloromethyl groups are instrumental in constructing macrocyclic structures such as crown ethers. A key example utilizes a chlorinated derivative, 2,5-dichloro-3,4-bis(chloromethyl)thiophene, as the foundational thiophene unit. researchgate.netoup.comoup.comresearchgate.net This compound can be reacted with polyethylene (B3416737) glycols in the presence of a base to form thiophene-containing crown ethers. researchgate.netoup.com Specifically, crown ethers incorporating a 3,4-thiophenediylbis(methylene) subunit have been successfully prepared through this macrocyclization strategy. oup.comoup.comresearchgate.net

These thiophene-based crown ethers are precursors to novel functionalized crown ethers. Through reductive desulfurization of the thiophene ring using Raney nickel, crown ethers with adjacent methyl or ethoxycarbonylmethyl side chains can be obtained. researchgate.netoup.comoup.com The extraction capabilities of these thiophene-containing crown ethers toward alkali metal cations have also been studied. researchgate.netoup.comoup.com

Table 2: Synthesis of Thiophene-Containing Crown Ethers

| Thiophene Building Block | Reaction Type | Product Class | Reference |

| 2,5-Dichloro-3,4-bis(chloromethyl)thiophene | Macrocyclization with polyethylene glycols | Crown ethers with a 3,4-thiophenediylbis(methylene) subunit | researchgate.netoup.comoup.comresearchgate.net |

Cyclophanes are molecules containing one or more aromatic rings bridged by aliphatic chains. The bis(chloromethyl) functionality on the thiophene ring is well-suited for building such caged structures. Thienothiophenophanes, a type of cyclophane, can be synthesized using these building blocks. For instance, dithia-thienothiophenophanes have been prepared, demonstrating the utility of bis(halomethyl)thiophenes in creating bridged systems. beilstein-journals.org

More broadly, bis(chloromethyl)thiophenes, such as 2,5-bis(chloromethyl)thiophene (B1599725), have been used in Wittig reactions with aromatic trialdehydes to produce bicyclophanes. researchgate.net Another general method for cyclophane synthesis involves the reaction of a bis(chloromethyl)arene with an alkanedithiol to form a cyclic sulfide, which is then oxidized to a sulfone and subsequently pyrolyzed to yield the cyclophane. thieme-connect.de This versatile approach can be applied to bis(chloromethyl)thiophenes to construct various [n]thiophenophanes.

Macrocyclization for Crown Ether Synthesis (e.g., utilizing 2,5-dichloro-3,4-bis(chloromethyl)thiophene)

Cross-Coupling Reactions (Potential in Thiophene Chemistry)

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds in organic synthesis. While the primary reactivity of this compound involves its chloromethyl groups, the thiophene core itself can participate in such transformations, especially if halogenated.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the reaction of an organoboron compound with an aryl or vinyl halide or triflate. mdpi.com For a molecule like this compound, the potential for Suzuki coupling is multifaceted.

Direct coupling of the chloromethyl groups is challenging, as benzyl-type chlorides are less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. d-nb.info However, the Suzuki-Miyaura reaction of benzyl (B1604629) halides can be achieved under specific conditions. d-nb.info

A more common strategy involves coupling at the aromatic C-X bond of the thiophene ring. If the thiophene ring is also substituted with halogens (e.g., 2,5-dichloro- or 2,5-dibromo-3,4-bis(chloromethyl)thiophene), a regioselective Suzuki coupling is possible. Research on the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) shows that the reaction occurs preferentially at the C-Br bond of the thiophene ring over the bromomethyl group. d-nb.inforesearchgate.net This indicates that for a dihalo-substituted this compound, Suzuki coupling would likely occur at the halogenated positions on the ring, leaving the chloromethyl groups intact for subsequent functionalization. This potential for sequential, site-selective functionalization makes halogenated derivatives of this compound valuable and versatile synthetic intermediates. researchgate.net

Stille Coupling

The Stille coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organostannane with an organic electrophile, most commonly an aryl or vinyl halide or triflate. rsc.org However, the direct application of Stille coupling to the chloromethyl groups of this compound is not a commonly reported transformation in the scientific literature. The reactivity of the C(sp³)–Cl bond in the benzylic-like chloromethyl group differs significantly from the C(sp²)–X (where X = Br, I, OTf) bond typically cleaved in a Stille cross-coupling cycle. rsc.org

While direct Stille coupling on the chloromethyl groups is not established, related thiophene derivatives with appropriate leaving groups on the thiophene ring readily participate in this reaction. For instance, 3,4-dibromothiophene can be coupled with organostannanes. This highlights that the thiophene core is amenable to Stille coupling, provided a suitable functional group is present on the aromatic ring itself rather than on the alkyl side chains. Research into novel cross-coupling methods has explored the use of different leaving groups, including the nickel-catalyzed Stille coupling of quaternary ammonium (B1175870) salts via C-N bond cleavage, but this does not directly apply to the C-Cl bond of a chloromethyl group. nih.gov

Other Transformational Chemistry of the Thiophene Ring and Chloromethyl Groups

The primary reactivity of this compound and its derivatives is centered on the two chloromethyl groups. These groups are susceptible to nucleophilic substitution, providing a pathway to a wide array of functionalized thiophenes.

The reactivity of the chloromethyl groups has been demonstrated in the closely related compound, 3,4-dibromo-2,5-bis(chloromethyl)thiophene. The presence of bromine atoms on the thiophene ring makes the compound more stable than its non-brominated counterpart, and it serves as a key intermediate for various 3,4-dibromo-2,5-bis-substituted thiophenes via nucleophilic attack on the chloromethyl positions. kyushu-u.ac.jp A variety of nucleophiles, including amines, acetate, and cyanide, have been shown to displace the chloride ions, leading to the formation of new C-N, C-O, and C-C bonds, respectively. kyushu-u.ac.jp

Table 1: Nucleophilic Substitution Reactions of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

| Nucleophile | Reagent | Solvent | Product | Yield (%) | Reference |

| Acetate | Potassium Acetate | Glacial Acetic Acid | 3,4-Dibromo-2,5-bis(acetoxymethyl)thiophene | 67 | kyushu-u.ac.jp |

| Cyanide | Sodium Cyanide | Acetone/Water | 3,4-Dibromo-2,5-bis(cyanomethyl)thiophene | 88 | kyushu-u.ac.jp |

| Diethylamine | Diethylamine | Benzene | 3,4-Dibromo-2,5-bis(diethylaminomethyl)thiophene | 96 | kyushu-u.ac.jp |

| Piperidine | Piperidine | Benzene | 3,4-Dibromo-2,5-bis(piperidinomethyl)thiophene | 92 | kyushu-u.ac.jp |

| Morpholine | Morpholine | Benzene | 3,4-Dibromo-2,5-bis(morpholinomethyl)thiophene | 95 | kyushu-u.ac.jp |

Another significant transformation involving the chloromethyl groups is intramolecular cyclization to form fused-ring systems. The reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with difunctional nucleophiles can lead to the formation of novel heterocyclic structures. For example, its reaction with Meldrum's acid results in a kinetically favored C,O-dialkylation product, a seven-membered heterocyclic ring, rather than the thermodynamically favored C,C-dialkylation product. nih.gov This demonstrates a pathway to thieno[3,4-c]oxepine derivatives. nih.gov

Furthermore, 3,4-bis(chloromethyl)-2,5-dimethylthiophene serves as a precursor for the synthesis of cyclopenta[c]thiophenes. bioone.org The reaction with methyl phenyl sulfonyl acetate under basic conditions yields a sulfone ester intermediate which is a key precursor to the fused cyclopenta[c]thiophene ring system. bioone.org This strategy provides an alternative route to these important heterocyclic compounds, which have applications in materials science. bioone.org

Table 2: Cyclization Reactions of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene

| Reactant | Reagents | Solvent | Product | Yield (%) | Reference |

| Meldrum's acid | K₂CO₃, NaI | Acetone | 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one | 72 | nih.gov |

| Methyl phenyl sulfonyl acetate | LiH | DMF | 5-Carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene | 76 (crude) | bioone.org |

These reactions underscore the utility of the chloromethyl groups in this compound as reactive handles for constructing more complex molecular architectures, including functionalized thiophenes and fused heterocyclic systems.

Advanced Spectroscopic and Structural Characterization of 3,4 Bis Chloromethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,4-bis(chloromethyl)thiophene and its derivatives, offering precise information about the chemical environment of hydrogen and carbon atoms.

¹H NMR spectroscopy provides valuable information about the protons in a molecule. In derivatives of this compound, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the thiophene (B33073) ring.

For instance, in 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555), the protons of the two equivalent chloromethyl groups (–CH₂Cl) are expected to appear as a singlet. wku.edu Similarly, the protons of the methyl groups (–CH₃) attached to the thiophene ring would also produce a singlet. The thiophene ring protons themselves, if present, would appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. rsc.orgresearchgate.net The precise chemical shift is sensitive to the nature of other substituents on the ring. researchgate.net For example, in a study of 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one, derived from 3,4-bis(chloromethyl)-2,5-dimethylthiophene, the non-equivalence of the thiophene methyl groups in the ¹H NMR spectrum was a key indicator of the resulting structure. uky.edu

The chloromethyl protons in related thiophene compounds, such as 2-(chloromethyl)thiophene (B1266113) and 3-(chloromethyl)thiophene, typically resonate around δ 4.5–5.0 ppm. In 3,4-bis(bromomethyl)-2,5-dimethylthiophene, the methylene (B1212753) protons of the bromomethyl group appear as a singlet at δ 4.89 ppm. uky.edu

Table 1: Representative ¹H NMR Data for this compound Derivatives and Related Compounds

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | -CH₂Cl | ~4.60 | Singlet | wku.edu |

| 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | -CH₃ | ~2.38 | Singlet | wku.edu |

| 3,4-Bis(bromomethyl)-2,5-dimethylthiophene | -CH₂Br | 4.89 | Singlet | uky.edu |

| Thiophene Ring Protons | Th-β-H | 7.53 | Singlet | rsc.org |

| 2-(Chloromethyl)thiophene | -CH₂Cl | ~4.5 | Singlet | vulcanchem.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their electronic environment.

In the ¹³C NMR spectrum of 3,4-bis(bromomethyl)-2,5-dimethylthiophene, the carbon of the bromomethyl group (–CH₂Br) appears at δ 24.5 ppm, while the methyl carbon (–CH₃) resonates at δ 12.8 ppm. The thiophene ring carbons show signals at δ 131.9 and 136.0 ppm. uky.edu For other thiophene derivatives, the carbon atoms of the thiophene ring typically appear in the range of δ 120–145 ppm. rsc.org For example, in a series of thiophene/phenylene co-oligomers, the thiophene carbons were observed within this region. acs.org The carbon of a chloromethyl group attached to a thiophene ring is expected to have a distinct chemical shift, influenced by the electronegativity of the chlorine atom.

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3,4-Bis(bromomethyl)-2,5-dimethylthiophene | -CH₂Br | 24.5 | uky.edu |

| 3,4-Bis(bromomethyl)-2,5-dimethylthiophene | -CH₃ | 12.8 | uky.edu |

| 3,4-Bis(bromomethyl)-2,5-dimethylthiophene | Thiophene Ring Carbons | 131.9, 136.0 | uky.edu |

| Thiophene/Phenylene Co-oligomers | Thiophene Ring Carbons | 120-145 | acs.org |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, are instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

FT-IR spectroscopy of this compound and its derivatives reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. The C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net The C=C stretching vibrations within the aromatic thiophene ring usually appear in the 1650–1430 cm⁻¹ range. globalresearchonline.net The C-S stretching vibration is generally weak and can be found in the 706-632 cm⁻¹ region. jchps.com

A key feature in the FT-IR spectrum of this compound would be the C-Cl stretching vibration, which is expected to appear in the range of 800–600 cm⁻¹. For instance, in 3,4-bis(bromomethyl)-2,5-dimethylthiophene, a characteristic band for the CH₂Br group is observed at 1196 cm⁻¹. uky.edu The presence and position of these bands can confirm the incorporation of the chloromethyl groups into the thiophene structure.

Table 3: Characteristic FT-IR Frequencies for Thiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretch (Thiophene Ring) | 3100–3000 | globalresearchonline.net |

| C=C Stretch (Thiophene Ring) | 1650–1430 | globalresearchonline.net |

| C-Cl Stretch | 800–600 | |

| C-S Stretch | 706-632 | jchps.com |

| CH₂Br Vibration | 1196 | uky.edu |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely show the loss of chlorine atoms and chloromethyl groups, which is characteristic of such compounds. vulcanchem.comnih.gov For example, the mass spectrum of 3,4-bis(bromomethyl)-2,5-dimethylthiophene shows a molecular ion peak at m/z 298 and a fragment corresponding to the loss of a bromine atom at m/z 219. uky.edu In the analysis of related benzo[b]thiophene derivatives, characteristic fragmentation involves the cleavage of the C-Cl bond. nih.gov

Table 4: Mass Spectrometry Data for a Related Thiophene Derivative

| Compound | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 3,4-Bis(bromomethyl)-2,5-dimethylthiophene | 298 | 219 (M⁺ - Br) | uky.edu |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For derivatives of this compound that can be obtained as single crystals, this technique offers unparalleled detail.

For example, a crystallographic study of 3,4-bis(chloromethyl)-2,5-dimethylthiophene confirmed its molecular structure. wku.edu In general, thiophene derivatives often crystallize in monoclinic space groups such as P2₁/c or P2₁/n. acs.orguniv-smb.freurjchem.com The crystal structure of thiophene-2-carboxylic acid was found to be a tetramer linked by O-H···O hydrogen bonds. asianpubs.org The analysis of crystal structures of various thiophene/phenylene co-oligomers has revealed that the molecules often form a herringbone structure. acs.orguniv-smb.fr Such detailed structural information is vital for understanding how these molecules pack in the solid state, which in turn influences their material properties.

Table 5: Illustrative Crystallographic Data for Thiophene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Thiophene/Phenylene Co-oligomers | Monoclinic | P2₁/c or P2₁/n | Herringbone packing | acs.orguniv-smb.fr |

| Thiophene-2-carboxylic acid | Orthorhombic | Pna2(1) | Tetrameric structure via H-bonds | asianpubs.org |

| N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea | Monoclinic | P2₁ | - | eurjchem.com |

Analysis of Bond Lengths and Bond Angles

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline state. This analysis provides definitive data on bond lengths and bond angles, offering insight into the molecule's geometry and the nature of its chemical bonds.

The crystal structure of 3,4-bis(chloromethyl)-2,5-dimethylthiophene reveals key geometric features. wku.edu The thiophene ring maintains its characteristic planarity. The bond lengths and angles within the thiophene ring and involving the chloromethyl substituents are critical for understanding its electronic and steric properties. A selection of these experimentally determined parameters is presented below.

Note: The data presented is for 3,4-bis(chloromethyl)-2,5-dimethylthiophene as a close structural analog. wku.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, sulfur, etc.) present in a compound. This method serves as a crucial checkpoint to verify the empirical formula of a newly synthesized compound, ensuring its compositional purity. For This compound , this analysis confirms that the experimentally determined percentages of carbon, hydrogen, chlorine, and sulfur align with the theoretically calculated values derived from its molecular formula, C₆H₆Cl₂S.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the compound's molecular weight (181.08 g/mol ). Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect molecular structure. This verification is a standard procedure in the characterization of thiophene derivatives. uky.edu

Computational Chemistry Studies on 3,4 Bis Chloromethyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of molecules. By approximating the electron density, DFT can predict a variety of chemical properties.

Prediction of Electronic Structure and Reactivity

DFT calculations are instrumental in understanding the electronic characteristics of 3,4-bis(chloromethyl)thiophene. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

The placement of the chloromethyl groups at the 3 and 4 positions of the thiophene (B33073) ring influences the electron density distribution. The electron-withdrawing nature of the chloromethyl groups affects the aromaticity and electronic properties of the thiophene ring.

Quantum chemical descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. acs.org These descriptors provide a detailed understanding of the compound's electronic characteristics and potential reactive behavior. acs.org

Table 1: Calculated Electronic Properties of Thiophene Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene Derivative 1 | -4.994 | -1.142 | 3.852 |

| Thiophene Derivative 2 | -5.177 | -2.680 | 2.497 |

| Thiophene Derivative 3 | -5.937 | -2.867 | 3.070 |

This table presents representative data from DFT calculations on various thiophene derivatives to illustrate the typical range of these electronic properties. The specific values for this compound would require a dedicated computational study.

Conformational Analysis and Stability Studies

The flexibility of the chloromethyl side chains in this compound gives rise to different possible conformations. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable structures. This involves optimizing the geometry of various rotational isomers and comparing their energies. acs.org

The study of conformational preferences is important as it can influence the molecule's physical properties and how it interacts with other molecules. For instance, the relative orientation of the chloromethyl groups can affect the molecule's dipole moment and its ability to pack in a crystal lattice. Theoretical conformational analysis of similar seven-membered rings has shown a preference for chair, twist-chair, or twist-boat conformations depending on the substituents. acs.org

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. Methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate properties that correlate with experimental spectra. dntb.gov.ua

For instance, theoretical calculations can predict the 1H and 13C NMR chemical shifts. nmrdb.orgbiointerfaceresearch.com These predicted spectra can aid in the assignment of experimental signals and confirm the molecular structure. nmrdb.org Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. sci-hub.red These calculations help in understanding the vibrational modes of the molecule. For example, characteristic C-Cl stretching vibrations are expected in the range of 600–850 cm⁻¹.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT calculations. dntb.gov.ua The calculated HOMO-LUMO gap provides a first approximation of the lowest energy electronic excitation. schrodinger.com

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them.

DFT calculations are frequently used to locate the geometry of transition states and calculate their energies. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in nucleophilic substitution reactions at the chloromethyl carbons, a common reaction for this compound, theoretical studies can elucidate the SN2 transition state. wku.edu

Furthermore, computational models can explore the mechanisms of polymerization reactions, which are relevant for thiophene derivatives in the context of conducting polymers. nih.gov These studies can provide insights into the step-by-step process of chain growth and the factors that control the polymer's properties.

Applications in Advanced Materials Science and Organic Electronics

Precursors for Organic Semiconductor Development

3,4-Bis(chloromethyl)thiophene and its derivatives are valuable precursors in the synthesis of organic semiconductors. vulcanchem.comwku.edu The electronic characteristics of the thiophene (B33073) ring, combined with the ability to form larger, conjugated structures through reactions at the chloromethyl sites, make it a versatile building block for materials used in a variety of electronic devices. vulcanchem.com These materials are of significant interest due to their potential for low-cost manufacturing, mechanical flexibility, and the ability to be processed at low temperatures. wku.edu The performance of these organic semiconductors can be further enhanced through a process known as doping, where impurities are introduced to alter the material's electronic properties and reduce its band gap. wku.edu

Thiophene-based materials are integral to the advancement of Organic Light-Emitting Diode (OLED) technology. wku.edu While direct applications of this compound are a step in the synthetic pathway, the polymers and oligomers derived from it are investigated for their roles in OLEDs. vulcanchem.com For instance, derivatives like alkyl-substituted thiophenes, which can be synthesized from precursors such as this compound, exhibit enhanced solubility and electronic properties suitable for use in OLEDs. These materials can function as light-emitting layers or as charge-transport layers within the device architecture. vulcanchem.com The development of fused thiophene compounds, which can be synthesized using thiophene intermediates, has also led to materials with applications in OLEDs. wku.edu

In the realm of solar energy, derivatives of this compound are utilized in the creation of materials for Organic Photovoltaics (OPVs). vulcanchem.com The conversion of light to electricity in OPVs relies on the interplay between donor and acceptor materials. mdpi.com Thiophene-based polymers, synthesized from building blocks like this compound, can be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and transport. mdpi.comnih.gov For example, thieno[3,4-b]thiophene-based compounds, which can be synthesized from thiophene precursors, have shown promise in improving the efficiency and stability of OPV devices. rsc.org The ability to tailor the bandgap of these polymers allows for better absorption of the solar spectrum.

Organic Field-Effect Transistors (OFETs) are a cornerstone of modern flexible electronics, and materials derived from this compound are key to their fabrication. vulcanchem.comvulcanchem.com The semiconducting properties of thiophene-based polymers and oligomers allow them to function as the active channel material in OFETs. The regular, well-ordered structure of polymers synthesized from precursors like this compound can facilitate efficient charge transport, a critical factor for high-performance transistors. Fused thiophene compounds have also been extensively used in OFETs, which are essential components in technologies like flexible displays and memory elements. wku.edu Research has shown that the molecular orientation within the material significantly impacts electron mobility, a key performance metric for OFETs. wku.edu

Application in Organic Photovoltaics (OPVs)

Components in Chemical and Biological Sensor Technologies

Thiophene derivatives, including those synthesized from this compound, are increasingly being used in the development of sophisticated chemical and biological sensors. wku.eduunlp.edu.ar The exceptional photophysical properties of thiophene-based materials make them suitable for use in fluorometric and colorimetric chemosensors, which can detect a variety of analytes with high selectivity and sensitivity. researchgate.net These sensors can be designed to respond to specific ions, molecules, or biological entities through changes in their optical or electronic properties. researchgate.netmdpi.com For example, conjugated polymers derived from thiophene can act as the sensing platform in solid-state chemical sensors. unlp.edu.ar Furthermore, polythiophene materials have been integrated into field-effect transistor (FET) based sensors for detecting chemical species. mdpi.com

Building Blocks for Conjugated Polymers and Copolymers

This compound is a fundamental building block for the synthesis of a wide range of conjugated polymers and copolymers. vulcanchem.com The bifunctional nature of this compound, with its two reactive chloromethyl groups, allows for the construction of diverse and complex molecular architectures through polymerization reactions. vulcanchem.com These polymers, which feature a backbone of alternating single and double bonds, exhibit unique electronic and optical properties that are highly sought after in materials science. nih.gov Polythiophenes, for instance, are a major class of conductive polymers with applications in numerous electronic devices. nih.gov The properties of these polymers can be finely tuned by incorporating different functional groups or by creating copolymers with other monomers. nih.gov

| Polymer Type | Monomer Building Block | Key Properties & Applications |

| Polythiophenes | Thiophene derivatives | Excellent electrical/optical properties, chemical/thermal stability; used in FETs, solar cells, LEDs. nih.gov |

| PEDTT Derivatives | 3,4-ethylenedithiathiophene (EDTT) | Unique electrical and optical properties; applications in batteries, sensors, photovoltaic devices. researchgate.net |

| Copolymers | Thiophene and other monomers (e.g., phenylene) | Tunable energy levels and absorption properties; used in chiral polymer assemblies. nih.gov |

Utilization in Catalysis Chemistry

While the primary applications of this compound are in materials science, its derivatives also find utility in the field of catalysis. The thiophene structure can be incorporated into larger ligand systems for transition metal catalysts. The functionalization at the 3 and 4 positions allows for the creation of bidentate ligands that can coordinate to a metal center, influencing its catalytic activity and selectivity. For example, thiophene-based phosphine (B1218219) ligands have been explored in various catalytic reactions. Moreover, the compound can serve as a precursor to synthesize more complex heterocyclic systems that may possess catalytic properties themselves or act as scaffolds for organocatalysts. nottingham.ac.uk

Role in Crown Ether Chemistry for Supramolecular Assemblies

This compound and its derivatives serve as important building blocks in the synthesis of crown ethers, which are key components in the field of supramolecular chemistry. The thiophene unit, when incorporated into a macrocyclic structure, imparts unique conformational properties and potential for further functionalization.

Research has demonstrated the preparation of crown ethers that incorporate a 3,4-thiophenediylbis(methylene) subunit. oup.com The synthesis of these macrocycles often starts from a suitably substituted thiophene precursor, such as 2,5-dichloro-3,4-bis(chloromethyl)thiophene. oup.com The chloromethyl groups provide reactive sites for Williamson ether synthesis, allowing for the cyclization with polyethylene (B3416737) glycol or other diol fragments to form the crown ether ring.

The resulting thiophene-containing crown ethers can be further modified. For example, desulfurization of the thiophene ring using a catalyst like Raney nickel can yield crown ethers with adjacent side chains, such as methyl or ethoxycarbonylmethyl groups. oup.com This process alters the three-dimensional structure and complexation properties of the crown ether.

The ability of these thiophene-based crown ethers to form host-guest complexes with various cations is a central aspect of their function in supramolecular assemblies. The size of the macrocyclic cavity and the nature of the heteroatoms (oxygen and sulfur) influence the selectivity and stability of the resulting complexes. The extraction ability of these crown ethers towards alkali metal cations has been a subject of study, highlighting their potential for ion sensing and separation applications. oup.com

The incorporation of the thiophene unit not only provides a structural scaffold but also introduces electronic properties that can be exploited. The synthesis of "superthiophenophanes," which are multi-bridged cyclophanes containing a thiophene ring, has been accomplished starting from 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555). acs.org These complex structures exhibit significant molecular strain and unique spectroscopic properties, demonstrating the versatility of this compound derivatives in constructing sophisticated supramolecular architectures. acs.org

Future Research Directions and Emerging Paradigms

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of chloromethylated thiophenes often involves the use of formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst like zinc chloride. rsc.org This method, while common, presents challenges related to the use of hazardous reagents and the generation of byproducts. Research is increasingly focused on developing more sustainable and efficient alternatives.

Future efforts will likely concentrate on several key areas:

Green Catalysts: The use of ionic liquids as catalysts in chloromethylation reactions has been shown to be a greener alternative, potentially leading to higher yields (70-90%) and a significant reduction in waste. rsc.org Another promising avenue is the use of nanocatalysts, such as ZnO nanorods, which have been successfully employed for the green synthesis of other thiophene (B33073) derivatives under solvent-free conditions. bohrium.com

Alternative Reagents: Reagents like Rongalite (sodium hydroxymethanesulfinate) have been used to create novel derivatives such as thienosultines from related chloromethylated thiophenes, representing a greener reaction pathway. tandfonline.com Exploring such alternative reagents for the direct synthesis or derivatization of 3,4-bis(chloromethyl)thiophene could mitigate the hazards associated with traditional methods.

Novel Synthetic Pathways: The development of entirely new synthetic routes that avoid harsh chloromethylation steps is a critical goal. For instance, an efficient approach to other 3,4-disubstituted thiophenes has been developed from bis(2-chloropropenyl) sulfide, suggesting that non-traditional starting materials could provide more efficient and safer access to the target compound and its analogs. manufacturingchemist.com The avoidance of strong and dangerous Lewis acids like tin tetrachloride, which has been used in some modified procedures, remains a priority for improving safety and reducing environmental impact. mdpi.com

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| Traditional Chloromethylation | Formaldehyde, HCl, Zinc Chloride | Established method | rsc.org |

| Ionic Liquid Catalysis | Ionic Liquids (e.g., BMIM-Cl) | Greener, higher yields, reduced waste | rsc.org |

| Nanocatalysis | ZnO Nanorods | Solvent-free conditions, catalyst reusability | bohrium.com |

| Alternative Building Blocks | bis(2-chloropropenyl) sulfide | Potentially more efficient, avoids direct chloromethylation | manufacturingchemist.com |

Exploration of Novel Reactivity and Unprecedented Derivatization Pathways

The two chloromethyl groups on the this compound backbone are highly reactive sites, making the compound an ideal precursor for creating fused-ring systems and other complex derivatives. While its fundamental reactivity involves nucleophilic substitution, future research will aim to uncover more sophisticated and unprecedented chemical transformations. digitellinc.commdpi.com

Key research directions include:

Fused Heterocycles: The compound is a valuable precursor for building fused-ring systems. For example, the related 3,4-bis(chloromethyl)-2,5-dimethylthiophene (B186555) reacts with methyl phenyl sulfonyl acetate (B1210297) to create precursors for cyclopenta[c]thiophenes, which have applications in materials science and medicine. Further exploration of reactions with various bifunctional nucleophiles could lead to a wide array of novel fused thiophene systems with unique properties.

Novel Ring-Forming Reactions: The reaction of 3,4-bis(chloromethyl)-2,5-dimethylthiophene with Rongalite to form a thienosultine demonstrates a unique cyclization pathway. tandfonline.com Investigating analogous reactions for this compound could yield new classes of sulfur-containing heterocycles.

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling is a known reaction for chloromethylthiophenes, applying a broader range of modern cross-coupling protocols could unlock new derivatization pathways. digitellinc.com This includes exploring its utility in Sonogashira, Stille, and Buchwald-Hartwig amination reactions to attach a wide variety of functional groups.

Polymerization: The bifunctional nature of this compound makes it an attractive monomer for synthesizing novel polythiophenes. These polymers could feature unique linkage patterns compared to traditional polythiophenes derived from 2,5-disubstituted monomers, potentially leading to materials with distinct electronic and morphological properties.

Rational Design of Derivatives for Tunable Electronic and Optical Properties

Thiophene-based materials are central to the field of organic electronics due to their stability and tunable properties. mdpi.com The 3,4-disubstitution pattern of this compound forces a different conjugation pathway compared to the more common 2,5-disubstituted thiophenes, which directly impacts the electronic and optical properties of its derivatives. mdpi.com

Future research will focus on the rational design of these properties:

Tuning for Organic Electronics: By carefully selecting the groups to attach to the chloromethyl positions, researchers can fine-tune the electronic properties of the resulting molecules and polymers. This allows for the creation of materials specifically designed for use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and conductive polymers. rsc.orgmdpi.com

Fused Systems for Enhanced Performance: Creating fused aromatic systems, such as cyclopenta[c]thiophenes, can lead to more rigid and planar molecules. This planarity often enhances intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors used in solar cells and transistors. mdpi.com

Sensory Materials: The thiophene core can be functionalized to create materials that respond to external stimuli. Derivatives of this compound could be designed as chemical sensors, where binding to an analyte induces a change in the material's fluorescence or conductivity. Research has already shown the potential of thiophene-based polymers in sensors for detecting explosives like TNT. mdpi.com

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Insights

To optimize synthetic routes and fully understand the structure-property relationships of new derivatives, advanced characterization techniques are indispensable. Moving beyond standard ex-situ analysis (NMR, GCMS) to in-situ and operando monitoring provides real-time insights into reaction mechanisms and kinetics. nih.gov

Emerging paradigms in characterization include:

In-Situ Spectroscopy for Reaction Monitoring: Techniques like in-situ NMR and IR spectroscopy can be used to monitor the progress of chloromethylation reactions or subsequent derivatizations in real time. orgsyn.org This allows for precise control over reaction conditions to maximize yield and minimize byproduct formation. For related transformations like Grignard reactions, in-situ Raman spectroscopy has proven effective for quality control and safety monitoring. mdpi.comresearchgate.net

Spectroelectrochemistry: For derivatives intended for electronic applications, in-situ spectroelectrochemistry (combining UV-Vis or FTIR with electrochemical methods) is crucial. rsc.org This technique allows researchers to observe the changes in the electronic structure of a material as it is oxidized and reduced, providing direct information about its behavior in a device.

Advanced Surface and Structural Analysis: For polymeric films and self-assembled monolayers, sophisticated surface-sensitive techniques are required. Shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) is an advanced operando technique that can probe the composition of thin films and interfaces during operation, as demonstrated in the study of polythiophene formation in batteries. nih.gov Furthermore, high-resolution techniques like rotational spectroscopy can provide exceptionally precise data on the equilibrium molecular structure of thiophene and its derivatives, which is fundamental to understanding their properties. aip.org

| Technique | Application | Key Insights | Reference |

|---|---|---|---|

| In-Situ NMR | Real-time monitoring of synthesis | Reaction kinetics, intermediate identification, yield optimization | manufacturingchemist.com |

| In-Situ Raman/SERS/SHINERS | Monitoring polymerization and surface interactions | Film formation, molecular orientation on surfaces, interfacial chemistry | mdpi.comnih.govuchile.cl |

| Spectroelectrochemistry | Characterizing redox-active materials | Changes in electronic structure during oxidation/reduction | rsc.orgtandfonline.com |

| Rotational Spectroscopy | Precise structural determination | Equilibrium bond lengths and angles | aip.org |

Expanding the Scope of Applications in Cutting-Edge Technologies and Interdisciplinary Research

The true value of this compound lies in the novel applications of its derivatives. While organic electronics is a major focus, the versatility of thiophene chemistry opens doors to a wide range of interdisciplinary fields.

Future applications are envisioned in:

Advanced Materials Science: Beyond standard electronics, derivatives could be used to create materials with unique properties, such as photoresists for microfabrication or components for nonlinear optical devices. The ability to form stable polymers also makes them candidates for creating synthetic biological tissues.

Medicinal Chemistry and Pharmacology: Fused thiophene systems have a rich history in drug discovery. Cyclopenta[c]thiophenes, which can be synthesized from precursors related to this compound, have demonstrated significant anti-tumor properties. Future research could involve synthesizing libraries of new derivatives for screening against a variety of biological targets.

Catalysis: Thiophene-based ligands can be used to create transition-metal complexes for catalysis. For instance, heterocycle-fused cyclopenta[c]thienyl zirconium complexes have been shown to be effective catalysts for 1-alkene polymerization. New derivatives could be designed as ligands to fine-tune the activity and selectivity of catalysts for a wide range of chemical transformations.

Energy Storage: Polythiophene derivatives are being investigated as electrode materials for batteries. rsc.org Operando studies have shown that polythiophene films can form a stable protective interphase on high-voltage cathodes, improving battery performance and cycle life. nih.gov The unique structure of polymers derived from this compound could offer new advantages in this area.

By pursuing these research directions, the scientific community can harness the full potential of this compound, transforming this versatile building block into a cornerstone for the next generation of advanced materials and technologies.

Q & A

Q. What are the optimized synthetic routes for 3,4-bis(chloromethyl)thiophene, and how is purity ensured?

The compound is synthesized by reacting s-trioxane with 2,5-dimethylthiophene in concentrated hydrochloric acid. After stirring for 3 hours, the mixture is diluted, extracted with petroleum ether, and purified via sequential washing (dilute HCl, water, Na₂SO₃, and NaOH). Crystallization yields 49% pure product. Purity is confirmed by elemental analysis (C: 45.79%, H: 0.05%) and X-ray diffraction (XRD) .

Q. How is this compound structurally characterized?

XRD analysis reveals a triclinic crystal system (space group P1) with lattice parameters a = 7.378 Å, b = 8.133 Å, c = 8.970 Å. Key bond lengths include C7–Cl1 (1.808 Å) and C8–Cl2 (1.804 Å). The thiophene ring is nearly planar, with chloromethyl groups oriented above/below the plane. Elemental analysis and melting point corroborate structural integrity .

Q. What are the critical physical properties relevant to handling and storage?

The compound has a density of 1.253 g/cm³, boiling point of 283.9°C, and flash point of 165.9°C. Storage recommendations include avoiding high temperatures and moisture to prevent decomposition .

Advanced Research Questions

Q. What challenges arise in achieving high yields during synthesis, and how can they be mitigated?

The reported 49% yield (via HCl-mediated synthesis) suggests competing side reactions or incomplete chloromethylation. Optimization could involve temperature control (e.g., cooling during exothermic steps) or alternative catalysts (e.g., Lewis acids). Parallel routes, such as Grignard reagent alkylation (as in cyclopenta[c]thiophene synthesis), may improve selectivity .

Q. How does this compound react with primary aliphatic amines, and what mechanistic insights exist?

Reacting with amines yields 3,4-bis(alkylaminomethyl)furans, N-alkyl-furopyrroles, and diazecines. The reaction likely proceeds via nucleophilic substitution at the chloromethyl sites, followed by cyclization. Steric and electronic effects of amine substituents influence product distribution, necessitating DFT studies to map reaction pathways .

Q. What role does this compound play in synthesizing conductive polymers?

As a precursor, it enables functionalization for electron-rich conductive polymers. For example, symmetrical derivatives like 3,4-bis(hexyloxy)thiophene (BHOT) enhance charge transport in organic electronics. Polymerization via Grignard metathesis or oxidative methods requires careful control of regioregularity to minimize defects .

Q. How can researchers resolve contradictions in reported crystallographic or spectroscopic data?

Discrepancies in bond lengths or spectral peaks may arise from experimental conditions (e.g., temperature, solvent). Cross-validation using XRD, NMR, and computational modeling (DFT) is critical. For instance, the near-identical C–Cl bond lengths in align with theoretical predictions, supporting data reliability.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.